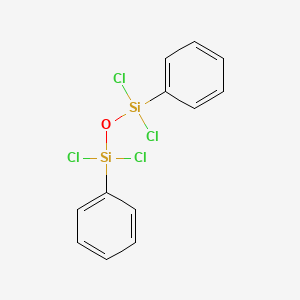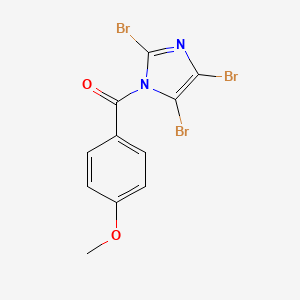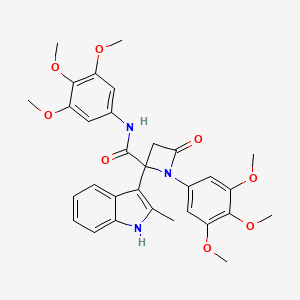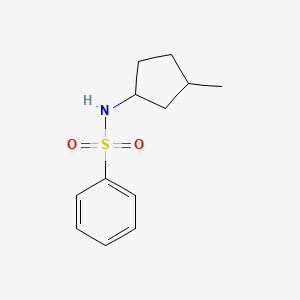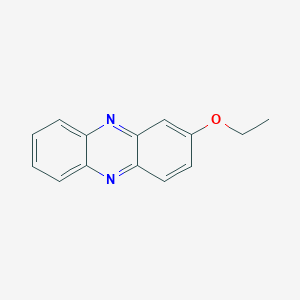
2-Ethoxyphenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyphenazine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of an ethoxy group to the phenazine structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-Ethoxyphenazine can be achieved through several methods. One common approach involves the condensation of 2-ethoxyaniline with o-phenylenediamine under oxidative conditions . This reaction typically requires a catalyst, such as palladium, and an oxidizing agent, like hydrogen peroxide. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
2-Ethoxyphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyphenazine involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death. In cancer cells, it interferes with DNA synthesis and induces apoptosis . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
2-Ethoxyphenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
The uniqueness of this compound lies in its ethoxy group, which enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
6479-94-3 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-ethoxyphenazine |
InChI |
InChI=1S/C14H12N2O/c1-2-17-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |
Clave InChI |
QEENIBRFKZMESS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)

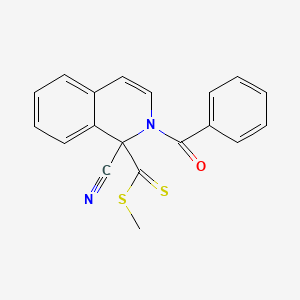
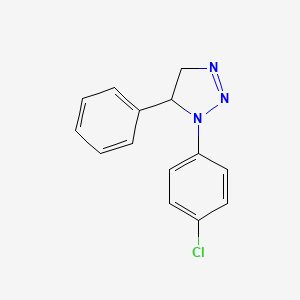
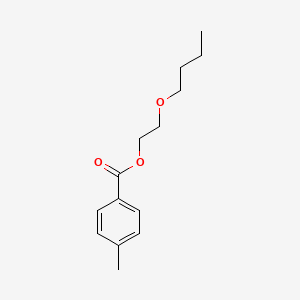
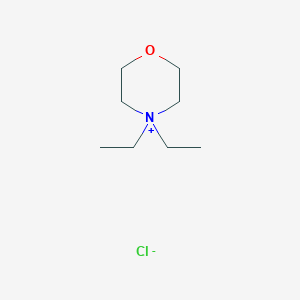
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)
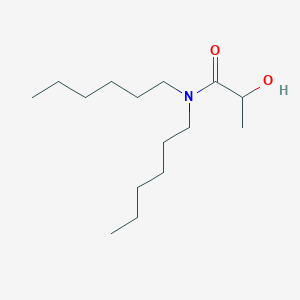
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
